molecular formula C13H19NO2 B8603588 H-D-Nle-Obzl

H-D-Nle-Obzl

Cat. No. B8603588
M. Wt: 221.29 g/mol
InChI Key: VHHCAGBVYBIOCK-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06375926B1

Procedure details

To N-Boc-aminocaproic acid, benzyl ester (1.125 g, 3.50 mmol) in dichloromethane (4 ml) was added trifluoroacetic acid (8 ml) and the mixture stirred at room temperature for 10 minutes. The solvents were removed in vacuo to give the title compound (1.17 g, 100%) as an oil.
Name
N-Boc-aminocaproic acid, benzyl ester
Quantity
1.125 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]([CH2:20][CH2:21][CH2:22][CH3:23])[C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11])(OC(C)(C)C)=O.FC(F)(F)C(O)=O>ClCCl>[NH2:8][CH:9]([CH2:20][CH2:21][CH2:22][CH3:23])[C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11]

Inputs

Step One
Name
N-Boc-aminocaproic acid, benzyl ester
Quantity
1.125 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC(C(=O)OCC1=CC=CC=C1)CCCC
Name
Quantity
8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC(C(=O)OCC1=CC=CC=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 151.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06375926B1

Procedure details

To N-Boc-aminocaproic acid, benzyl ester (1.125 g, 3.50 mmol) in dichloromethane (4 ml) was added trifluoroacetic acid (8 ml) and the mixture stirred at room temperature for 10 minutes. The solvents were removed in vacuo to give the title compound (1.17 g, 100%) as an oil.
Name
N-Boc-aminocaproic acid, benzyl ester
Quantity
1.125 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]([CH2:20][CH2:21][CH2:22][CH3:23])[C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11])(OC(C)(C)C)=O.FC(F)(F)C(O)=O>ClCCl>[NH2:8][CH:9]([CH2:20][CH2:21][CH2:22][CH3:23])[C:10]([O:12][CH2:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)=[O:11]

Inputs

Step One
Name
N-Boc-aminocaproic acid, benzyl ester
Quantity
1.125 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC(C(=O)OCC1=CC=CC=C1)CCCC
Name
Quantity
8 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
4 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture stirred at room temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC(C(=O)OCC1=CC=CC=C1)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.17 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 151.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.